molecular formula C16H18N2O2 B3072026 N-(4-Amino-2-methylphenyl)-2-(4-methoxyphenyl)-acetamide CAS No. 1016493-56-3

N-(4-Amino-2-methylphenyl)-2-(4-methoxyphenyl)-acetamide

Cat. No.: B3072026
CAS No.: 1016493-56-3
M. Wt: 270.33 g/mol
InChI Key: KLGJXTUNUKPHRX-UHFFFAOYSA-N
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Description

N-(4-Amino-2-methylphenyl)-2-(4-methoxyphenyl)-acetamide is an acetamide derivative featuring a 4-amino-2-methylphenyl group attached to the acetamide nitrogen and a 4-methoxyphenyl substituent on the acetyl moiety. This structure combines electron-donating (methoxy) and electron-withdrawing (amino) groups, which influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

N-(4-amino-2-methylphenyl)-2-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-11-9-13(17)5-8-15(11)18-16(19)10-12-3-6-14(20-2)7-4-12/h3-9H,10,17H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLGJXTUNUKPHRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)NC(=O)CC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Amino-2-methylphenyl)-2-(4-methoxyphenyl)-acetamide typically involves a multi-step process. One common method includes the reaction of 4-amino-2-methylbenzoic acid with 4-methoxyphenylacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

For industrial-scale production, the process may be optimized to increase yield and reduce costs. This could involve the use of more efficient catalysts, continuous flow reactors, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-Amino-2-methylphenyl)-2-(4-methoxyphenyl)-acetamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents like sodium hydride (NaH) or strong acids/bases depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-(4-Amino-2-methylphenyl)-2-(4-methoxyphenyl)-acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new analgesics or anti-cancer agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(4-Amino-2-methylphenyl)-2-(4-methoxyphenyl)-acetamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or binding to receptor sites, leading to changes in cellular function.

Comparison with Similar Compounds

Comparison with Similar Acetamide Derivatives

Structural and Physicochemical Properties

The substituents on the acetamide backbone critically determine solubility, bioavailability, and target binding. Key analogs and their properties are summarized below:

Compound Name Substituents (R1, R2) Molecular Weight (g/mol) Melting Point (°C) Key Features
Target Compound R1: 4-amino-2-methylphenyl ~284.34 Not reported Amino group enhances hydrophilicity
N-(4-Methoxyphenyl)-2-(4-morpholin-4-ylquinazoline-2-sulfonyl)-acetamide (40) R1: 4-methoxyphenyl; R2: morpholinyl-quinazoline ~463.52 302–303 High anticancer activity (MTT assay)
N-(4-Methoxyphenyl)-2-[(3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinon-2-yl)thio]acetamide (9) R1: 4-methoxyphenyl; R2: trimethoxybenzyl-quinazoline ~532.58 Not reported Moderate antitumor activity (MGI% = 10%)
N-(3-chloro-4-fluorophenyl)-2-(4-methoxyphenyl)acetamide R1: 3-chloro-4-fluorophenyl; R2: 4-methoxyphenyl 293.72 Not reported Halogen substituents enhance electronic effects

Key Observations :

  • Electron-Donating Groups : Methoxy groups (e.g., in compound 40) improve lipophilicity, aiding membrane permeability.
  • Halogen Substitution : Chloro and fluoro groups (e.g., in compound) enhance binding via halogen bonding but may increase toxicity risks.

Pharmacological Activities

Anticancer Activity
  • Compound 40 (): Exhibited IC50 values <10 µM against HCT-116 and MCF-7 cell lines due to the morpholinyl-quinazoline group, which inhibits kinase activity.
  • Compound 3.1.3 (): A thiazole-acetamide hybrid showed potent antitumor activity (IC50 ~2 µM) attributed to the benzothiazole domain’s hydrophobic interactions.
  • Target Compound: While direct data are lacking, its amino group may facilitate DNA intercalation or enzyme inhibition, similar to amino-substituted anthracyclines.
Antidiabetic Activity
  • Compounds 3a–3c (): Reduced blood sugar by 19.8–25.1% in diabetic rat models. The 4-methoxyphenyl group in 3a enhanced α-glucosidase inhibition (IC50 = 69 µM).
  • Target Compound: The 4-amino group could mimic insulin-sensitizing effects seen in metformin derivatives, though this requires experimental validation.
Anti-Inflammatory and Antimicrobial Activity
  • Thiazolotriazole derivatives (): Compounds 26–32 showed MIC values <1 µg/mL against S. aureus and E. coli, with trifluoromethyl groups improving potency.

Q & A

Q. What are the optimal reaction conditions for synthesizing N-(4-Amino-2-methylphenyl)-2-(4-methoxyphenyl)-acetamide to maximize yield and purity?

  • Methodological Answer : Synthesis involves a multi-step process with critical parameters:
  • Temperature : Maintain 0–5°C during acyl chloride coupling to control exothermic reactions .
  • Solvent : Use polar aprotic solvents (e.g., dichloromethane) for intermediate steps and ethanol/acetic acid for cyclization .
  • Catalysts : Acidic conditions (HCl or H₂SO₄) enhance cyclization efficiency .
  • Purification : Column chromatography or recrystallization improves purity (>95% by HPLC) .

Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

  • Methodological Answer :
  • 1H/13C NMR : Confirm substituent positions via characteristic shifts (e.g., methoxy protons at δ 3.7–3.9 ppm; aromatic protons at δ 6.8–7.4 ppm) .
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., [M+H]+ peak at m/z 299.1) .
  • HPLC : Assess purity (>98% for biological assays) using C18 columns and UV detection .

Q. How should researchers design initial biological screening assays for this compound?

  • Methodological Answer :
  • Anticancer Activity : Use MTT assays on cell lines (e.g., HCT-116, MCF-7) with IC₅₀ calculations .
  • Antimicrobial Screening : Follow CLSI guidelines for bacterial/fungal strains (e.g., S. aureus, C. albicans) .
  • Dose Range : Test 0.1–100 μM concentrations with positive controls (e.g., doxorubicin for cancer, fluconazole for fungi) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be optimized for derivatives of this compound?

  • Methodological Answer :
  • Core Modifications : Replace the methoxyphenyl group with halogens (e.g., Cl, F) or heterocycles (e.g., pyridine) to assess potency changes .
  • Side-Chain Variations : Introduce sulfonamide or morpholine groups to enhance solubility or target affinity .
  • In Silico Modeling : Use docking simulations (e.g., AutoDock) to predict interactions with targets like adenosine A2B receptors or COX-2 .

Q. What strategies resolve contradictions in reported biological activities across studies?

  • Methodological Answer :
  • Assay Standardization : Replicate studies under identical conditions (e.g., cell passage number, serum concentration) .
  • Purity Verification : Reanalyze compounds via NMR and HPLC to exclude impurities as confounding factors .
  • Mechanistic Follow-Up : Use knockout cell lines or enzyme inhibition assays (e.g., COX-2 ELISA) to validate target engagement .

Q. How can pharmacokinetic properties (e.g., bioavailability, metabolic stability) be improved for preclinical development?

  • Methodological Answer :
  • Prodrug Design : Esterify the acetamide group to enhance membrane permeability .
  • Metabolic Studies : Use liver microsomes to identify vulnerable sites (e.g., demethylation of methoxy groups) and block them with fluorination .
  • Formulation : Develop nanoemulsions or liposomes to improve aqueous solubility .

Data Contradiction Analysis

Q. Why do some studies report high anticancer activity while others show limited efficacy?

  • Methodological Answer :
  • Cell Line Variability : Compare activity across resistant (e.g., PC-3) vs. sensitive (e.g., MCF-7) lines .
  • Apoptosis Assays : Use Annexin V/PI staining to distinguish cytostatic vs. cytotoxic effects .
  • Data Table :
Cell LineIC₅₀ (μM)MechanismStudy Reference
MCF-712.4Caspase-3 activation
HCT-11645.2G0/G1 arrest

Experimental Design Recommendations

Q. What in vivo models are suitable for evaluating this compound’s therapeutic potential?

  • Methodological Answer :
  • Xenograft Models : Use immunodeficient mice with subcutaneous tumors (e.g., MDA-MB-231 for breast cancer) .
  • Dosing : Administer 10–50 mg/kg intraperitoneally, monitoring toxicity via body weight and organ histology .
  • Pharmacokinetics : Measure plasma concentrations via LC-MS/MS to calculate half-life and bioavailability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-Amino-2-methylphenyl)-2-(4-methoxyphenyl)-acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-Amino-2-methylphenyl)-2-(4-methoxyphenyl)-acetamide

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